3,3,3-trichloroprop-1-ene

描述

Structural Features and Electronic Configuration in Relation to Reactivity

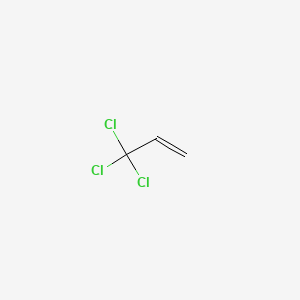

The structure of 3,3,3-trichloroprop-1-ene consists of a three-carbon propene chain with a double bond between carbon-1 and carbon-2, and three chlorine atoms attached to carbon-3 (CH₂=CH–CCl₃). The most significant aspect of this arrangement is the powerful electron-withdrawing inductive effect of the trichloromethyl (-CCl₃) group.

This strong pull of electron density away from the adjacent carbon-carbon double bond is a defining characteristic. It renders the double bond electron-deficient, thereby enhancing its electrophilic character. Consequently, this compound is highly susceptible to attack by nucleophiles. This heightened reactivity makes it a valuable component in various addition and substitution reactions. smolecule.com For instance, it readily participates in cycloaddition reactions, where its activated double bond can form new ring systems.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to model its electronic structure. The Lowest Unoccupied Molecular Orbital (LUMO) map for this compound highlights the carbon atom at the first position (C-1) as the most electrophilic center, which is consistent with its observed reactivity in reactions like Friedel-Crafts alkylations. The unique placement of the three chlorine atoms at the terminal carbon distinguishes its reactivity from other chlorinated propene isomers. smolecule.com This specific arrangement influences its behavior in reactions with both electrophiles and nucleophiles, making it a versatile tool in synthetic chemistry. smolecule.com

Historical Context of Synthesis and Early Research Initiatives

The synthesis of this compound can be achieved through various routes, reflecting the evolution of synthetic methodologies in organic chemistry. One of the documented methods involves a three-step protocol that begins with nitromethane (B149229) and chloral (B1216628) hydrate. mdpi.com Another established method is the chlorination of 1,3-propanediol (B51772) using thionyl chloride.

Early research on this compound focused on understanding its fundamental chemical reactions. These initiatives explored its behavior in oxidation, reduction, and substitution reactions. Studies showed that the addition of hydrogen chloride (HCl) to the double bond follows Markovnikov's rule, yielding 1-chloro-3,3,3-trichloropropane as the primary product. smolecule.com Furthermore, early investigations recognized its potential as a precursor for creating other functionalized molecules. The chlorine atoms in the trichloromethyl group can be substituted by other nucleophiles, and the double bond can be reduced to a single bond, allowing for the creation of a diverse range of saturated derivatives. smolecule.com These foundational studies established this compound as a useful building block for more complex organic compounds, including various heterocycles and functionalized alkenes.

Structure

3D Structure

属性

IUPAC Name |

3,3,3-trichloroprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c1-2-3(4,5)6/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEIPALYOJMDAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062281 | |

| Record name | 1-Propene, 3,3,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2233-00-3 | |

| Record name | 3,3,3-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2233-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 3,3,3-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3,3-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 3,3,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trichloroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3,3 Trichloroprop 1 Ene

Dehydrochlorination Pathways from Chlorinated Propane (B168953) Precursors

The most prevalent method for synthesizing 3,3,3-trichloroprop-1-ene is the dehydrochlorination of 1,1,1,3-tetrachloropropane. This process involves the removal of a hydrogen and a chlorine atom to form a carbon-carbon double bond. The reaction can be conducted in either the vapor or liquid phase, with or without catalysts, to produce a mixture of trichloropropene isomers, including the target compound, this compound (HCC-1240zf), and 1,1,3-trichloropropene (B110787) (HCC-1240za). google.comgoogle.com

Vapor-Phase Catalytic Dehydrochlorination Systems and Optimization

Vapor-phase dehydrochlorination is a significant industrial method for producing chlorinated propenes. unifiedpatents.com This process typically involves passing the chlorinated propane precursor, such as 1,1,1,3-tetrachloropropane, over a solid catalyst at elevated temperatures. epo.org Iron-based catalysts are commonly employed for this transformation. epo.org The high temperatures and catalytic activity facilitate the elimination of hydrogen chloride (HCl), which can be recovered as a valuable byproduct. unifiedpatents.com

Optimization of these systems focuses on catalyst stability, reaction temperature, and residence time to maximize the conversion of the starting material and the selectivity towards the desired this compound isomer. Lanthanum oxide-based materials have also shown activity as catalysts for the dehydrochlorination of chlorinated alkanes, proceeding through the abstraction of a hydrogen and a chlorine atom by the catalyst surface. uu.nl The design of the reactor, such as multitube or laminar flow tubular reactors, is also critical for controlling reaction parameters and managing the heat of reaction. acs.org

Liquid-Phase Dehydrochlorination with Phase Transfer Catalysis

To enhance the reaction rate in these two-phase (organic-aqueous) systems, phase transfer catalysts (PTCs) can be employed. PTCs are substances that facilitate the migration of a reactant from one phase into another phase where the reaction occurs. In this context, the PTC would transport the hydroxide (B78521) ion from the aqueous phase to the organic phase to react with the chlorinated propane. This technique is utilized in the dehydrochlorination of various chlorinated alkanes, such as 1,2,2,3-tetrachloropropane, to improve reaction efficiency. google.comgoogleapis.com

Table 1: Effect of Temperature on Liquid-Phase Dehydrochlorination of 1,1,1,3-Tetrachloropropane

This table is generated based on data presented in a patent, illustrating the impact of reaction temperature on product selectivity and yield. google.com

| Temperature (°C) | Total Conversion Rate (%) | Selectivity (%) | Yield (%) |

| 90 | 97.2 | 97.4 | 94.5 |

| Not Specified | 99.6 | 90.8 | 90.5 |

Mechanistic Investigations of Dehydrochlorination Selectivity (e.g., E2 versus E1cb Mechanisms)

The selectivity of dehydrochlorination reactions is governed by the underlying reaction mechanism. The elimination of HCl from a chlorinated alkane can proceed through several pathways, primarily the concerted E2 (bimolecular elimination) mechanism and the stepwise E1cb (unimolecular elimination conjugate base) mechanism. libretexts.orguomustansiriyah.edu.iq

The E2 mechanism is a single-step process where a base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, all through a single anti-periplanar transition state. aakash.ac.in The rate of this reaction depends on the concentration of both the substrate and the base. aakash.ac.in

The E1cb mechanism is a two-step process that involves the formation of a carbanion intermediate in the first, often reversible, step, followed by the departure of the leaving group in the second, slower step to form the alkene. masterorganicchemistry.com This pathway is favored when the protons adjacent to the leaving group are particularly acidic (due to electron-withdrawing groups) and when a poor leaving group is present. libretexts.orgmasterorganicchemistry.com

In the dehydrochlorination of 1,1,1,3-tetrachloropropane, the presence of multiple electron-withdrawing chlorine atoms can stabilize the formation of a carbanion intermediate, suggesting that the E1cb pathway is plausible. mit.edu The choice between the E2 and E1cb pathways can be influenced by reaction conditions such as the strength of the base and the solvent. Understanding and controlling these mechanistic factors are crucial for directing the reaction towards the desired isomer, this compound, over other potential products. tandfonline.com

Chlorination and Electrophilic Addition Approaches to this compound Synthesis

While dehydrochlorination of saturated precursors is a major route, this compound can also be synthesized through the chlorination of propene. smolecule.com This approach involves the direct addition of chlorine or a chlorine-containing compound across the double bond or substitution at the allylic position.

A multi-step process starting from propene can be employed. First, 1,3-dichloropropene (B49464) is produced, which is then chlorinated to form 1,1,2,3-tetrachloropropane. googleapis.com This intermediate is subsequently dehydrochlorinated to yield a mixture of trichloropropenes, including the target this compound. googleapis.com Another method involves the reaction of ethylene (B1197577) with carbon tetrachloride to produce 1,1,1,3-tetrachloropropane, which is then dehydrochlorinated as described previously. google.comgoogle.com

The direct electrophilic addition of a chlorine-containing reagent to an alkene is governed by Markovnikov's rule, which predicts the regioselectivity of the addition. In the case of adding HCl to this compound, the electron-withdrawing nature of the trichloromethyl group influences the stability of the carbocation intermediate, directing the addition. doubtnut.com Synthesizing the molecule via an addition reaction would require a carefully chosen starting material and reagent to achieve the desired 3,3,3-trichloro substitution pattern.

Comparative Analysis of Preparation Methods for Efficiency and Scalability

When comparing the primary synthetic routes to this compound, several factors related to efficiency and scalability must be considered.

Table 2: Comparative Analysis of Synthetic Methodologies

This table provides a qualitative comparison of the different synthesis routes discussed.

| Method | Key Advantages | Key Disadvantages | Scalability |

| Vapor-Phase Dehydrochlorination | Continuous process suitable for large scale; recovery of anhydrous HCl byproduct. unifiedpatents.com | High energy input (high temperatures); catalyst deactivation can be an issue. | High |

| Liquid-Phase Dehydrochlorination | Milder reaction conditions (lower temperatures); high conversion and selectivity achievable. google.com | Often a batch process; requires separation from solvent and base; potential for waste generation (salt solution). | Moderate to High |

| Phase Transfer Catalysis (PTC) | Enhances reaction rates in liquid-phase systems; improves efficiency. googleapis.com | Added cost of the catalyst; requires catalyst separation from the product stream. | Moderate to High |

| Chlorination of Propene | Utilizes a readily available and inexpensive feedstock (propene). smolecule.com | Can be a multi-step process leading to isomer mixtures; requires careful control to avoid over-chlorination and byproducts. googleapis.com | High |

Vapor-phase catalytic dehydrochlorination is generally favored for large-scale, continuous industrial production due to its efficiency and the ability to recover HCl. However, it is energy-intensive. Liquid-phase methods, particularly those enhanced by phase transfer catalysis, offer high yields under milder conditions and can be highly selective. google.com The choice of method often depends on a balance of factors including capital and operating costs, desired production scale, and environmental considerations related to energy consumption and waste generation.

Mechanistic Studies of 3,3,3 Trichloroprop 1 Ene Reactivity

Nucleophilic Substitution Reactions and Allylic Rearrangements

The electron-withdrawing nature of the three chlorine atoms on the terminal carbon enhances the electrophilicity of 3,3,3-trichloroprop-1-ene, making it a prime candidate for reactions with nucleophiles. These reactions can proceed through direct substitution or be accompanied by allylic rearrangements, leading to a variety of functionalized products.

Reactivity with Diverse Nucleophiles

The reaction of this compound with various nucleophiles has been explored to synthesize a range of organic compounds. The chlorinated nature of the molecule makes it susceptible to nucleophilic substitution, where the chlorine atoms can act as leaving groups. smolecule.com

Detailed research has shown that this compound reacts with a variety of nucleophiles, including:

Diethylamine: Studies on the interaction with amines, such as diethylamine, indicate the formation of amine derivatives under specific conditions. smolecule.com

Sodiomalonic Ester: While specific studies with sodiomalonic ester were not found in the provided search results, the general reactivity profile suggests it would act as a soft nucleophile, potentially leading to alkylated products.

Sodium Methoxide: In reactions with strong bases like sodium methoxide, tertiary alkyl halides typically favor elimination over substitution. doubtnut.com However, the specific outcome with this compound would also depend on the reaction conditions.

Sodium Sulfide (B99878): The reaction with sodium sulfide can lead to the formation of organosulfur compounds. For instance, the synthesis of bis(2,3,3-trichloroallyl)sulfide (B12095659) involves the reaction of a related trichloro-substituted propene with a sulfur source. smolecule.com

Table 1: Reactivity of this compound with Various Nucleophiles

| Nucleophile | Expected Reaction Type | Potential Product(s) |

|---|---|---|

| Diethylamine | Nucleophilic Substitution | Amine derivatives smolecule.com |

| Sodiomalonic Ester | Nucleophilic Substitution | Alkylated malonic ester derivatives |

| Sodium Methoxide | Elimination/Substitution | Alkenes or ether derivatives doubtnut.com |

| Sodium Sulfide | Nucleophilic Substitution | Organosulfur compounds smolecule.com |

Investigations of Allylic Rearrangement Pathways

Allylic rearrangements are a common feature in the chemistry of substituted propenes. In the case of trichloropropenes, a Lewis acid catalyst can facilitate the rearrangement of the 3,3,3-isomer to the 1,1,3-isomer. google.com This isomerization is a crucial consideration in synthetic strategies involving these compounds.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a key site for addition reactions. Both electrophilic and radical mechanisms can be involved, depending on the reagents and reaction conditions.

Electrophilic and Radical Addition Processes

The addition of hydrogen halides, such as hydrogen chloride (HCl), to this compound is a classic example of an electrophilic addition reaction. vaia.com The regioselectivity of this addition is influenced by the electron-withdrawing trichloromethyl group. askfilo.com Contrary to Markovnikov's rule, which would predict the formation of a carbocation adjacent to the CCl₃ group, the strong electron-withdrawing effect destabilizes this intermediate. askfilo.comyoutube.com Consequently, the reaction proceeds via an anti-Markovnikov addition, leading to the formation of 1-chloro-3,3,3-trichloropropane. askfilo.com

Radical addition reactions are also possible, particularly under conditions that promote the formation of radicals. For instance, radical-initiated halogenation can occur, with the regioselectivity being influenced by factors such as hyperconjugative stabilization of the transition state.

Organometallic Reagent Interactions

Organometallic reagents play a significant role in the functionalization of this compound.

Organomagnesium Compounds: While specific examples with organomagnesium compounds were not detailed in the search results, their general reactivity as strong nucleophiles and bases suggests they would readily react with this compound.

Cuprous Cyanide: Copper(I) cyanide, in conjunction with other reagents like lithium chloride, has been used in reactions involving this compound, suggesting its role in facilitating substitution or addition reactions. core.ac.uk

Reduction Pathways and Products

The reduction of this compound can lead to the formation of less chlorinated or fully dechlorinated products. smolecule.com The double bond can be reduced to a single bond, creating saturated derivatives with different chemical properties. smolecule.com The specific products formed depend on the reducing agent and the reaction conditions employed.

Table 2: Summary of Reaction Types of this compound

| Reaction Type | Reagents | Key mechanistic features | Product Class |

|---|---|---|---|

| Nucleophilic Substitution | Diethylamine, Sodium Sulfide smolecule.comsmolecule.com | Attack by nucleophile, displacement of chloride smolecule.com | Amine derivatives, Organosulfur compounds smolecule.comsmolecule.com |

| Allylic Rearrangement | Lewis Acid google.com | Isomerization to 1,1,3-trichloropropene (B110787) google.com | Isomeric trichloropropenes google.com |

| Electrophilic Addition | HCl vaia.comaskfilo.com | Anti-Markovnikov addition due to electron-withdrawing CCl₃ group askfilo.comyoutube.com | 1-Chloro-3,3,3-trichloropropane askfilo.com |

| Organometallic Reactions | Cuprous Cyanide core.ac.uk | Copper-mediated transformations core.ac.uk | Functionalized propenes core.ac.uk |

| Reduction | Reducing agents smolecule.com | Saturation of double bond, potential dechlorination smolecule.com | Chlorinated or dechlorinated propanes smolecule.com |

Selective Hydrogenation Methodologies

The selective hydrogenation of this compound to yield 3,3,3-trichloropropane is a reaction of synthetic importance. This process typically involves the use of a catalyst to facilitate the addition of hydrogen across the double bond. While specific catalytic systems for the selective hydrogenation of this compound are not extensively detailed in the provided search results, the general principles of alkene hydrogenation are applicable. The choice of catalyst and reaction conditions is crucial to ensure the saturation of the carbon-carbon double bond without affecting the carbon-chlorine bonds.

| Product | Reactant | Catalyst/Reagents | Conditions |

| 3,3,3-Trichloropropane | This compound | H₂, Catalyst | Controlled |

This table illustrates a general transformation and does not represent specific experimental data from the search results.

Reductive Elimination Studies (e.g., Formation of Propene via β-Elimination and Hydrogenolysis)

Reductive elimination processes involving this compound can lead to the formation of various products, including propene through a sequence of β-elimination and hydrogenolysis steps. The trichloromethyl group is a key player in these reactions. Under certain reductive conditions, sequential removal of chlorine atoms can occur. While direct studies on the formation of propene from this compound are not explicitly detailed, related dehydrochlorination reactions provide mechanistic insights. For instance, the dehydrochlorination of 1,1,1,3-tetrachloropropane, a related compound, with an alkali yields a mixture of 1,1,3-trichloropropene and this compound. google.com This highlights the propensity of such chlorinated systems to undergo elimination reactions. The formation of propene would necessitate the removal of all three chlorine atoms and the saturation of the double bond, a process that would likely involve strong reducing agents and specific catalytic conditions.

Cycloaddition Reactions Involving this compound Derivatives

Derivatives of this compound, such as 3,3,3-trichloro-1-nitroprop-1-ene, are valuable substrates in cycloaddition reactions, particularly [3+2] cycloadditions, for the synthesis of heterocyclic compounds. The electron-withdrawing nature of both the trichloromethyl and nitro groups in these derivatives enhances their electrophilicity, making them highly reactive toward nucleophilic dipoles.

Regioselectivity and Stereoselectivity Studies in [3+2] Cycloadditions

The [3+2] cycloaddition reactions of 3,3,3-trichloro-1-nitroprop-1-ene with various nitrile N-oxides have been studied both experimentally and theoretically. mdpi.comresearchgate.netnih.gov These reactions exhibit high regioselectivity, leading exclusively to the formation of ortho-isomers. mdpi.comresearchgate.net Molecular Electron Density Theory (MEDT) studies have shown that these are polar, zwitterionic-type reactions with a forward electron density flux. mdpi.comresearchgate.netnih.gov The reactions are kinetically controlled and irreversible, with moderate activation Gibbs free energies. mdpi.comnih.gov The formation of the C-C single bond occurs before the O-C bond in a two-stage, one-step mechanism. mdpi.comresearchgate.netnih.gov

A study on the [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene also demonstrated that the reaction proceeds under mild conditions to yield a single product, (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine. researchgate.net This indicates a high degree of both regioselectivity and stereoselectivity.

| Dipole | Dipolarophile | Product | Selectivity |

| Aryl-substituted nitrile N-oxides | 3,3,3-Trichloro-1-nitroprop-1-ene | 2-Isoxazolines | Ortho-regioselective mdpi.comresearchgate.net |

| N-methyl azomethine ylide | trans-3,3,3-Trichloro-1-nitroprop-1-ene | (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine | Regio- and stereoselective researchgate.net |

Influence of Substituent Effects on Reactivity in Cycloaddition Processes

Substituent effects play a critical role in the reactivity of both the dipole and the dipolarophile in [3+2] cycloaddition reactions involving derivatives of this compound. In the reaction of aryl-substituted nitrile N-oxides with 3,3,3-trichloro-1-nitroprop-1-ene, the reactivity is influenced by the electronic nature of the substituent on the aryl ring of the nitrile N-oxide. mdpi.comresearchgate.net The reaction involving the most nucleophilic methoxy-substituted nitrile N-oxide was found to be the most favorable. mdpi.comnih.gov The activation Gibbs free energies decrease as the nucleophilicity of the nitrile N-oxide increases. mdpi.com

The reactivity differences in the series of nitrile N-oxides are attributed to their different nucleophilic activation and the polar character of the reactions, rather than any change in the mechanistic pathway. mdpi.comresearchgate.netnih.gov The strong electrophilic character of 3,3,3-trichloro-1-nitroprop-1-ene, categorized as a super-electrophile in some contexts, drives these reactions. mdpi.com This highlights the significant influence of the electron-withdrawing trichloromethyl and nitro groups on the reactivity of the alkene.

| Nitrile N-oxide Substituent | Relative Reactivity | Activation Gibbs Free Energy (kcal·mol⁻¹) |

| MeO | Highest | 22.8 |

| Me | High | --- |

| F | Moderate | --- |

| Cl | Lower | --- |

| NO₂ | Lowest | 25.6 |

Data compiled from theoretical studies on the [3+2] cycloaddition of aryl-substituted nitrile N-oxides with 3,3,3-trichloro-1-nitroprop-1-ene. mdpi.com

Applications in Advanced Organic Synthesis

Precursor Role in the Synthesis of Chlorinated Organic Compounds

3,3,3-Trichloroprop-1-ene is a key starting material in the production of other chlorinated substances. smolecule.com Its chemical structure allows it to be a platform for creating more complex chlorinated propenes, which are themselves valuable industrial feedstocks. google.com The reactivity of the compound facilitates various addition and substitution reactions, leading to a range of chlorinated derivatives. For instance, it serves as a precursor for downstream products such as 2,3-dichloropropionyl chloride and 1,1,1,2,3-pentachloropropane. guidechem.com The processes to create these compounds often involve multi-step reactions where this compound is a key intermediate. google.com

Table 1: Examples of Downstream Chlorinated Compounds from this compound

| Downstream Product | CAS Number | Molecular Formula |

| 2,3-Dichloropropionyl chloride | 7623-13-4 | C₃H₃Cl₃O |

| 1,1,1,2,3-Pentachloropropane | 21700-31-2 | C₃H₃Cl₅ |

This table lists examples of chlorinated compounds synthesized using this compound as a precursor. guidechem.com

Intermediacy in the Production of Specialty Chemicals

As an intermediate, this compound is integral to the synthesis of a variety of specialty chemicals, including those used in the agricultural and pharmaceutical industries. guidechem.com The electron-withdrawing nature of the trichloromethyl group enhances the electrophilic character of the double bond, making it highly reactive toward nucleophiles and a participant in cycloaddition reactions.

The compound is a building block in the synthesis of molecules with potential pharmaceutical applications. guidechem.com Research has shown that trichloromethylated compounds are gaining importance as potential sedative-hypnotic agents and antitubercular components. mdpi.com The derivatization of this compound, for example into 3,3,3-trichloro-1-nitroprop-1-ene, creates precursors for biologically active heterocyclic systems like isoxazolines. mdpi.com The presence of the trichloromethyl group can enhance molecular properties such as lipophilicity and metabolic stability, which are desirable characteristics for therapeutic efficiency. mdpi.com

The unique properties of this compound make it a candidate for creating functional materials. smolecule.com It has been explored in the synthesis of polymers, where the chlorine atoms can act as leaving groups to facilitate specific linkages during polymerization. smolecule.com This allows for the design of polymers with tailored properties, such as enhanced thermal stability and flame retardancy. smolecule.com The compound has also been identified for use as a crosslinking agent and flame retardant in rubber processing.

Table 2: Applications in Specialty Chemical and Material Synthesis

| Application Area | Specific Use | Research Finding |

| Pharmaceuticals | Precursor for biologically active molecules | Trichloromethylated compounds are studied for sedative-hypnotic and antitubercular applications. mdpi.com |

| Agrochemicals | Intermediate in pesticide formulation | Used in the synthesis of various pesticides due to its reactivity. guidechem.com |

| Advanced Materials | Component in polymer synthesis | Used to design polymers with flame retardancy and thermal stability. smolecule.com |

| Rubber Processing | Additive | Functions as a crosslinking agent and flame retardant. |

This table summarizes the role of this compound as an intermediate in producing various specialty chemicals and materials.

Chemical Transformations towards Pharmaceutical Precursors

Derivatization for Fluorinated Hydrocarbon Synthesis

A significant application of chlorinated propenes, including this compound, is their use as intermediates in the production of fluorinated hydrocarbons. This is particularly relevant for the synthesis of hydrofluoroolefins (HFOs), which are sought after as refrigerants with low global warming potential. epo.orgepo.org

This compound can be directly converted to 3,3,3-trifluoropropene (B1201522). This transformation is typically achieved through a halogen exchange reaction, where the chlorine atoms are substituted with fluorine atoms. This process requires specific catalysts to achieve high yields and selectivity.

The synthesis of HFOs often involves the fluorination of chlorinated precursors. epo.org For the production of 3,3,3-trifluoropropene from this compound, Lewis acid catalysts are employed. Research has demonstrated the efficacy of specific catalysts and reaction conditions for this halogen exchange.

Table 3: Catalytic Conditions for 3,3,3-Trifluoropropene Synthesis

| Catalyst | Temperature | Conversion Rate | Notes |

| SbF₃ (Antimony trifluoride) | 150°C | 89% | A Lewis acid catalyst effective for Cl → F exchange. |

| FeCl₃ (Ferric chloride) | - | - | Used as a co-catalyst to reduce side reactions. |

This table details research findings on the catalytic conversion of this compound to 3,3,3-trifluoropropene.

Polymerization Chemistry and Materials Science

Integration into Polymer Architectures as a Monomer or Modifier

The dual functionality of 3,3,3-trichloroprop-1-ene, arising from its alkene group and chlorine atoms, enables its use in creating novel polymer architectures. The double bond provides a site for addition polymerization, while the chlorine atoms can act as leaving groups for subsequent chemical modifications, opening pathways to functional materials with tailored properties. smolecule.com

Research into the polymerization of this compound has explored its potential as a building block for functional materials. smolecule.com The presence of the electron-withdrawing trichloromethyl group significantly influences the reactivity of the double bond. This makes it an interesting subject for studies in cycloaddition and substitution reactions. The high electrophilicity of the molecule, a consequence of the three chlorine atoms on the terminal carbon, facilitates reactions with nucleophiles.

The polymerization behavior of this compound is also relevant in the context of its interaction with various chemical species. For instance, studies on its reaction with nitrile N-oxides in [3+2] cycloaddition reactions have provided insights into its reactivity. These investigations, supported by quantum chemical studies, have shown that 3,3,3-trichloro-1-nitroprop-1-ene, a derivative, acts as a strong electrophile. mdpi.com This characteristic is crucial in understanding how this compound and its derivatives might behave in polymerization and copolymerization reactions.

The incorporation of the trichloromethyl group from this compound into a polymer backbone can impart several desirable properties. The high chlorine content can enhance flame retardancy and thermal stability. smolecule.com The chlorine atoms can also serve as reactive sites for post-polymerization modifications, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as biocompatible materials for drug delivery or tissue engineering. smolecule.com

The steric hindrance created by the bulky trichloromethyl group can affect the polymer's chain conformation and morphology, influencing its physical and mechanical properties. This steric effect can reduce the likelihood of nucleophilic attack compared to less substituted chloropropenes. The stability of cycloadducts formed in reactions involving similar trichloromethyl-containing compounds suggests that the CCl3 group can stabilize heterocyclic systems within a polymer structure. mdpi.com

Studies on Polymerization Mechanisms

Role in Catalytic Systems (e.g., Ziegler-Natta Catalysis)

Ziegler-Natta catalysts are crucial for the industrial production of polyolefins. researchgate.net These catalysts, typically based on titanium compounds and organoaluminum cocatalysts, are used to polymerize terminal 1-alkenes. wikidoc.org The activity and stereoselectivity of these catalysts can be influenced by the presence of various compounds, including alkenyl halides like this compound.

The performance of Ziegler-Natta catalysts can decline over time due to the formation of low-activity catalytic sites. Organic halides, including this compound, have been investigated for their potential to reactivate these sites. researchgate.net Density functional theory (DFT) modeling has been employed to understand the mechanisms of catalyst reactivation and reduction. researchgate.net

Studies have shown that for chlorine-rich promoters, the oxidation of Ti(II) sites to more active Ti(III) sites becomes thermodynamically more favorable. researchgate.net This suggests that this compound can act as a reactivating agent by promoting the regeneration of active catalytic species. The interaction between organoaluminum compounds and organochlorine compounds can also lead to the formation of Lewis acids, which can block deactivating products and increase the concentration of active chain growth sites. researchgate.net

Table 1: Investigated Chlorinated Compounds for Catalyst Reactivation

| Compound Class | Example Compounds |

|---|---|

| Alicyclic | Chlorocyclohexane, Chlorocyclopentane |

| Aliphatic | CH₃Cl, CH₂Cl₂, CHCl₃ |

| Aromatic | Chlorobenzene, 1,2,4-Trichlorobenzene |

| Alkenyl Halide | This compound |

This table is based on information from a study investigating catalyst reactivation mechanisms. researchgate.net

The presence of organochlorine compounds can significantly affect the kinetics of olefin and diene polymerization and the properties of the resulting polymers. researchgate.net In the context of Ziegler-Natta catalysis, compounds like this compound can modify the catalytic system, leading to changes in polymerization activity, polymer molecular weight, and microstructure. researchgate.net

For instance, in the polymerization of 1,3-butadiene (B125203) using neodymium-based catalysts, various chlorine sources have been shown to influence the conversion, molecular weight (Mw), and polydispersity index (Mw/Mn) of the resulting polybutadiene. researchgate.net While direct data for this compound in this specific system is not detailed, the general findings for chlorinated hydrocarbons provide a basis for understanding its potential impact. researchgate.net The interaction of the alkenyl halide with the catalyst components can alter the nature and concentration of active sites, thereby influencing the polymerization process. researchgate.net

Table 2: Effect of Chlorine Donors on 1,3-Butadiene Polymerization

| Chlorine Source | Cl:Nd Molar Ratio | Conversion (%) | M_w (x10⁻³) | M_w/M_n | 1,4-cis Units (%) |

|---|---|---|---|---|---|

| Et₃Al₂Cl₃ | 3.0 | 84 | 240 | 4.3 | 97 |

| Et₂AlCl | 3.0 | 83 | 220 | 5.0 | 96 |

| tert-BuCl | 3.0 | 77 | 380 | 5.9 | 97 |

| SiCl₄ | 2.0 | 19 | 550 | 11.1 | 97 |

This table presents data from a study on the effect of different chlorine donors on 1,3-butadiene polymerization catalyzed by a neodymium-based system, illustrating the general impact of chlorinated compounds. researchgate.net

Theoretical and Computational Investigations of 3,3,3 Trichloroprop 1 Ene

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Molecular Electron Density Theory (MEDT))

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), have been instrumental in understanding the reactivity and electronic properties of 3,3,3-trichloroprop-1-ene. These computational methods provide deep insights into reaction mechanisms, transition states, and the intrinsic electronic nature of the molecule.

Elucidation of Reaction Mechanisms and Transition States

Computational studies have been pivotal in elucidating the mechanistic pathways of reactions involving this compound. For instance, DFT calculations have been used to compare the halogenation mechanisms of this compound with its isomers. These studies have shown that the 3,3,3-isomer preferentially undergoes radical-initiated halogenation at the β-position, a phenomenon attributed to the hyperconjugative stabilization of the transition state. The calculated activation energy for β-chlorination in this isomer is significantly lower, by 12.3 kJ/mol, compared to its counterparts.

In the context of cycloaddition reactions, MEDT has been applied to study the reaction between 3,3,3-trichloro-1-nitroprop-1-ene (a derivative of this compound) and various nitrile N-oxides. mdpi.com These studies reveal that the reactions are polar and proceed via a zw-type mechanism. The activation Gibbs free energies for these [3+2] cycloaddition reactions are moderate, ranging from 22.8 to 25.6 kcal·mol⁻¹, and are highly exergonic, indicating that the reactions are irreversible and kinetically controlled. mdpi.com The analysis of the reaction mechanism indicates a two-stage one-step process where the formation of one bond precedes the other, despite predictions from Parr functions suggesting a different order of bond formation. mdpi.com

Furthermore, DFT has been employed to investigate the role of this compound in Ziegler-Natta catalysis. researchgate.net These studies explore its potential in the reactivation of catalyst sites, suggesting that reoxidation by chlorine-rich organohalides like this compound is thermodynamically favored. researchgate.net

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Parr Functions)

The electronic structure of this compound and its derivatives has been analyzed using reactivity descriptors derived from DFT. The electron-withdrawing nature of the trichloromethyl group significantly influences the molecule's reactivity, enhancing the electrophilic character of the double bond.

In the MEDT study of the [3+2] cycloaddition of 3,3,3-trichloro-1-nitroprop-1-ene, the analysis of Parr functions, which identify the most nucleophilic and electrophilic centers in a molecule, was crucial. mdpi.com While the Parr functions correctly predicted the experimental regioselectivity, the bond formation sequence revealed a more complex mechanism than initially suggested by these descriptors alone. mdpi.com Specifically, the analysis of nucleophilic Parr functions at the reactive sites of the nitrile N-oxides showed that the oxygen atom is the most nucleophilic center. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvents.

Modeling Solvent Effects on Chemical Reactions

While specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided results, the importance of modeling solvent effects is highlighted in related contexts. For instance, in the study of a structurally related compound, sodium 2,3,3-trichloroprop-2-ene-1-sulfonate, molecular dynamics simulations are recommended to analyze the influence of different solvents, such as water versus dimethylformamide (DMF), on reaction kinetics. This approach allows for the correlation of computational results with experimental data to identify rate-determining steps. The calculated dipole moment of 1.98 D for this compound suggests that solvent polarity will play a significant role in its reactions.

Conformational Analysis and Intermolecular Interactions

Conformational analysis through computational methods is essential for understanding the three-dimensional structure and flexibility of molecules, which in turn affects their reactivity. For related organochlorine compounds, computational modeling is used to understand how structural parameters like chloro substitution and cis/trans isomerism influence their properties and interactions. nih.gov While detailed conformational analysis of this compound is not explicitly provided, the foundational principles of such studies are well-established in computational chemistry.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are increasingly used to predict spectroscopic properties, providing a valuable tool for structural elucidation and comparison with experimental data. For a related compound, sodium 2,3,3-trichloroprop-2-ene-1-sulfonate, it is suggested that computational models like DFT can be used for spectral predictions to cross-validate experimental results from techniques like NMR and FTIR.

More specifically, recent advancements in machine learning, such as the Graphormer model, have been applied to predict experimental IR spectra from molecular structures. chemrxiv.orgchemrxiv.org In a study using this approach, the IR spectrum of (Z)-1,2,3-trichloroprop-1-ene, an isomer of this compound, was predicted. chemrxiv.orgchemrxiv.org The full-feature model showed significant improvement over simpler models by accurately capturing features like the C=C stretching frequency around 1,600 cm⁻¹. chemrxiv.orgchemrxiv.org This highlights the potential of advanced computational techniques to accurately predict the spectroscopic properties of complex molecules like this compound.

Analytical Methodologies for 3,3,3 Trichloroprop 1 Ene and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 3,3,3-trichloroprop-1-ene from complex mixtures and quantifying its concentration. Both gas and liquid chromatography find specific applications in the analysis of this compound and its derivatives.

Gas chromatography (GC) is a powerful technique for assessing the purity of this compound and for separating it from its isomers. The volatility of this compound makes it well-suited for GC analysis. In manufacturing processes, GC is used to monitor the conversion of starting materials and the formation of byproducts. For instance, in the synthesis of 1,1,3-trichloropropene (B110787) and 3,3,3-trichloropropene from 1,1,1,3-tetrachloropropane, GC analysis is employed to determine the conversion rates and selectivity of the reaction. google.com

GC is often coupled with various detectors for enhanced sensitivity and selectivity. For example, a flame ionization detector (FID) provides a general-purpose method for quantification, while an electron capture detector (ECD) offers high sensitivity for halogenated compounds like this compound. clu-in.orgjst.go.jp In a reported analytical procedure for triallate (B1683234) and its degradation product, 2,3,3-trichloroprop-2-ene sulfonic acid (TCPSA) in soil, gas chromatography with an electron capture detector (GC-ECD) was utilized. epa.gov

Table 1: GC Methods for Analysis of Trichloropropene and Related Compounds

| Analyte(s) | Matrix | GC Column | Detector | Key Findings | Reference(s) |

| 1,1,3-Trichloropropene and 3,3,3-Trichloropropene | Crude reaction mixture | Not specified | Not specified | Monitored conversion and selectivity in synthesis. | google.com |

| cis- and trans-1,3-Dichloropropene | Rat blood | Not specified | ECD, MS | Developed method for determining isomers in biological samples. | clu-in.orgcdc.gov |

| Triallate and TCPSA | Soil | Not specified | ECD | Analytical procedure for residue analysis. | epa.gov |

| Octachlorodipropyl ether (OCDPE) and its photodegradation product | Aqueous solution | HP-5 capillary column | ECD, MS | Determined OCDPE concentration and identified degradation products. | jst.go.jp |

High-performance liquid chromatography (HPLC) is a versatile technique for analyzing less volatile derivatives of this compound and for studying its degradation in various media. HPLC methods are particularly useful for monitoring the disappearance of a parent compound and the appearance of its degradation products over time.

For instance, HPLC with UV detection has been used to monitor the degradation of related compounds under different pH conditions. In a study on the cycloaddition reactions of 3,3,3-trichloro-1-nitroprop-1-ene, HPLC was used to analyze the reaction mixtures and identify the products formed. mdpi.com Reverse-phase HPLC methods have been developed for the analysis of various trichloropropene derivatives, often using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.com

Gas Chromatography (GC) Applications for Purity Assessment

Mass Spectrometry (MS) Techniques for Identification and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the definitive identification of this compound and its derivatives, as well as for detecting them at trace levels. It is frequently coupled with chromatographic techniques for comprehensive analysis.

The coupling of gas chromatography with mass spectrometry (GC-MS) is a gold standard for the identification of volatile organic compounds. It provides both retention time data from the GC and mass spectral data from the MS, which allows for highly confident compound identification. GC-MS has been instrumental in identifying metabolites and degradation products of compounds structurally related to this compound. For example, in a study of the herbicide oxadiazon, a metabolite was identified using GC-MS. researchgate.net Similarly, GC-MS has been used to analyze the photodegradation products of octachlorodipropyl ether, identifying 2,3,3-trichloroprop-2-en-1-ol as a product. jst.go.jp

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of non-volatile and thermally labile compounds in complex matrices. This technique has been successfully employed to develop and validate analytical methods for the determination of triallate and its metabolite TCPSA in water samples. epa.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS provides excellent specificity and allows for quantification at very low levels. eurl-pesticides.eu

Table 2: Mass Spectrometry Applications for Trichloropropene Derivatives

| Analyte(s) | Matrix | Analytical Technique | Key Findings | Reference(s) |

| cis- and trans-1,3-Dichloropropene Metabolites | Urine | GC with sulfur-selective FPD | Procedure for extracting and analyzing metabolites. | clu-in.orgcdc.gov |

| Triallate and TCPSA | Drinking, ground, and surface waters | LC-MS/MS | Developed and validated a method for residue determination. | epa.gov |

| Oxadiazon Metabolite | Water | GC-MS | Identified a dechlorinated metabolite. | researchgate.net |

| Octachlorodipropyl ether Photodegradation Product | Aqueous solution | GC-MS | Identified 2,3,3-trichloroprop-2-en-1-ol as a product. | jst.go.jp |

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are vital for the unambiguous structural elucidation of this compound and its derivatives.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, allowing for the confirmation of the compound's structure and the identification of isomers. rsc.org For example, in the study of cycloaddition reactions of 3,3,3-trichloro-1-nitroprop-1-ene, ¹H NMR spectroscopy was used to determine the stereochemistry of the resulting isoxazoline (B3343090) ring. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies. For 3,3,3-trichloro-1-nitroprop-1-ene, the IR spectrum shows characteristic bands for the NO₂ group, -N-O-, -C=N- moieties, and C-Cl bond vibrations. mdpi.com A predicted IR spectrum for (Z)-1,2,3-trichloroprop-1-ene has been generated using computational models. chemrxiv.org

Environmental Chemistry and Degradation Pathways of 3,3,3 Trichloroprop 1 Ene

Environmental Persistence and Transport Mechanisms

Information suggests that 3,3,3-trichloroprop-1-ene has a moderate level of environmental persistence. Its transport in the environment is dictated by several key mechanisms. Like its isomer 1,1,3-trichloroprop-1-ene, it is expected to be practically insoluble in water due to its hydrophobic, chlorinated nature. solubilityofthings.com This low water solubility suggests that its mobility in aqueous systems may be limited, though leaching through soil is a potential transport pathway.

For the related compound 1,3-dichloropropene (B49464), volatilization is a primary mode of dissipation from both soil and surface waters. epa.gov Given the vapor pressure of this compound (23.5 mmHg at 25°C), volatilization into the atmosphere is also a likely and significant transport mechanism for this compound. lookchem.com In the atmosphere, vapor-phase reactions with photochemically produced hydroxyl radicals would be a key degradation process, as is the case with isomers like 1,2,3-trichloro-1-propene. epa.govnih.gov

Abiotic Degradation Studies

Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation of this compound. Key abiotic pathways include photodegradation and hydrolysis.

The kinetics of OCDPE photodegradation followed a first-order model, with the rate increasing with higher temperatures and pH levels. researchgate.netjst.go.jp The photolysis rates were also influenced by the water matrix, occurring fastest in pure water compared to various natural waters (impoundment, pond, and lake water). jst.go.jp This suggests that dissolved and suspended components in natural water bodies can inhibit the rate of photodegradation. The proposed photolytic pathways for OCDPE involve dehydrochlorination and ether cleavage. researchgate.netjst.go.jp

| Water Type | Photodegradation Half-life (hours) |

|---|---|

| Pure Water | 1.65 |

| Impoundment Water | 1.78 |

| Pond Water | 1.96 |

| Lake Water | 2.05 |

Specific hydrolysis data for this compound is scarce. However, studies of related chlorinated compounds indicate that hydrolysis is a relevant, albeit potentially slow, degradation pathway. For 1,3-dichloropropene, hydrolysis competes with other processes like volatilization and biodegradation in surface waters. epa.gov

Research on the hydrolysis of octachlorodipropyl ether (OCDPE) shows that the degradation rate is highly dependent on pH, with the process being over 60 times faster at a pH of 11.0 than at a pH of 3.0. researchgate.net The rate also increases with temperature. researchgate.net The proposed hydrolysis pathway for OCDPE is dehydrochlorination, leading to products such as 1,1,2-trichloro-3-[(2',3',3'-trichloroallyl)oxy]prop-1-ene. researchgate.net While the specific products would differ for this compound, similar pH and temperature dependencies, along with a dehydrochlorination mechanism, are plausible.

Kinetics and Products of Aqueous Photodegradation

Biotic Degradation Mechanisms

The transformation of chlorinated propenes by microorganisms is a critical component of their environmental detoxification.

While no studies have specifically identified microorganisms that degrade this compound, the biotic degradation of the closely related fumigant 1,3-dichloropropene has been well-documented and serves as an excellent model. epa.govusda.gov The initial and most important step in the detoxification of 1,3-dichloropropene is its transformation to 3-chloroallyl alcohol (3-CAA) via allylic dechlorination and hydroxyl substitution. epa.govusda.gov This initial product is significantly less toxic than the parent compound. usda.gov

This reaction is carried out by various soil bacteria. Following its formation, 3-chloroallyl alcohol can be further oxidized to form the corresponding chloroacrylic acids. epa.gov Several bacterial strains have been isolated that are capable of utilizing 1,3-dichloropropene as their sole carbon source. usda.gov

| Microorganism | Degradative Capability |

|---|---|

| Pseudomonas sp. | Capable of completely metabolizing cis- and trans-3-chloroallyl alcohol (3-CAA). |

| Rhodococcus rhodochrous | Can utilize 1,3-dichloropropene as a sole carbon source. |

| Pseudomonas cepacia CAA1 | Grows on cis-3-chloroacrylic acid (3-CAAC). |

| Pseudomonas cepacia CAA2 | Grows on both cis- and trans-3-chloroacrylic acid (3-CAAC). |

常见问题

Q. What catalytic conditions optimize the synthesis of 3,3,3-trichloroprop-1-ene from 1,1,2,3-tetrachloropropene?

Methodological Answer: The dehydrochlorination of 1,1,2,3-tetrachloropropene using iron chloride (FeCl₃) as a catalyst at 200°C yields this compound efficiently. Reaction conditions, including catalyst loading and temperature gradients, must be rigorously controlled to minimize byproducts such as 1,2,3-trichloropropene isomers. A two-step process involving NaOH in aqueous media (75–80°C) can further purify intermediates . Comparative studies suggest FeCl₃ outperforms carbon-based catalysts in selectivity .

Q. Which analytical techniques are recommended for characterizing purity and isomer composition?

Methodological Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for resolving cis/trans isomers and quantifying trace impurities. For instance, GC-MS methods validated for trans-1,3-dichloropropene (a structural analog) can be adapted to separate this compound from its 1,2,3-isomer . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C and ¹H NMR, provides complementary data on electronic environments and chlorine substitution patterns .

Q. What physicochemical properties critically influence its reactivity in substitution reactions?

Methodological Answer: The compound’s high electrophilicity, driven by the electron-withdrawing effect of three chlorine atoms on the terminal carbon, facilitates nucleophilic substitution. Key properties include:

- Bond dissociation energy (C-Cl): ~339 kJ/mol, favoring elimination over substitution under basic conditions.

- Dipole moment: 1.98 D (calculated), influencing solvent interactions in polar media.

- LogP (octanol-water): 2.3, indicating moderate hydrophobicity for partitioning in biphasic systems.

These parameters guide solvent selection (e.g., DMF for SN2 reactions) and temperature thresholds to avoid decomposition .

Advanced Research Questions

Q. How do halogenation mechanisms differ between this compound and its 1,2,3-isomer?

Methodological Answer: The 3,3,3-isomer undergoes radical-initiated halogenation preferentially at the β-position due to hyperconjugative stabilization of the transition state, whereas the 1,2,3-isomer exhibits regioselectivity driven by allylic chlorine resonance. Computational studies (DFT calculations) reveal a 12.3 kJ/mol lower activation energy for β-chlorination in this compound compared to its isomer. Experimental validation via kinetic isotopic labeling (KIE) is recommended to confirm mechanistic pathways .

Q. What mechanistic insights explain dehydrochlorination variability under alkaline vs. acidic conditions?

Methodological Answer: Under alkaline conditions (pH >10), E2 elimination dominates, producing 1,1-dichloropropene via a concerted mechanism. In acidic media (pH <4), stepwise E1 pathways prevail, forming carbocation intermediates that yield isomerized byproducts. Isotope tracer studies (e.g., D₂O solvent) and Arrhenius plot analysis (activation energy ≈ 85 kJ/mol for E2) are critical to mapping reaction coordinates .

Q. How can contradictions in toxicity data across in vitro and in vivo studies be resolved?

Methodological Answer: Discrepancies often arise from differences in metabolic activation (e.g., cytochrome P450 isoforms in hepatic microsomes) and exposure routes. A tiered approach is recommended:

In silico toxicokinetic modeling (e.g., GastroPlus®) to predict bioavailability.

Interspecies extrapolation using allometric scaling factors.

Dose-response alignment via benchmark dose (BMD) modeling, as applied in ATSDR’s 1,2,3-trichloropropane risk assessments .

Q. What computational methods predict regioselectivity in Friedel-Crafts alkylation reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level accurately predicts electrophilic aromatic substitution sites. For this compound, the LUMO map highlights C-1 as the most electrophilic center, aligning with experimental yields in toluene alkylation (73% para-substitution). Transition state analysis (IRC calculations) further validates steric vs. electronic control in arenium ion formation .

Q. Which catalysts maximize yield in elimination reactions to synthesize fluorinated analogs?

Methodological Answer: Fluorination via halogen exchange (e.g., Cl → F) requires Lewis acid catalysts like SbF₃ or HF-pyridine complexes. For 3,3,3-trifluoropropene synthesis, SbF₃ achieves 89% conversion at 150°C, while FeCl₃ co-catalysts reduce side reactions. Kinetic studies show a first-order dependence on catalyst concentration, with an optimal molar ratio of 1:1.5 (substrate:catalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。